1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride 1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17733197
InChI: InChI=1S/C7H14N2O2.ClH/c8-4-6(10)5-9-3-1-2-7(9)11;/h6,10H,1-5,8H2;1H
SMILES:
Molecular Formula: C7H15ClN2O2
Molecular Weight: 194.66 g/mol

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride

CAS No.:

Cat. No.: VC17733197

Molecular Formula: C7H15ClN2O2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride -

Specification

Molecular Formula C7H15ClN2O2
Molecular Weight 194.66 g/mol
IUPAC Name 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one;hydrochloride
Standard InChI InChI=1S/C7H14N2O2.ClH/c8-4-6(10)5-9-3-1-2-7(9)11;/h6,10H,1-5,8H2;1H
Standard InChI Key XUZWKFBNSPMFKZ-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1)CC(CN)O.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity

1-(3-Amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride (CAS No. 2034157-26-9) has the molecular formula C₇H₁₅ClN₂O₂ and a molecular weight of 194.66 g/mol. The hydrochloride salt enhances its solubility in polar solvents, a critical feature for laboratory and industrial applications. The compound’s structure comprises a five-membered pyrrolidinone ring (a lactam) with a 3-amino-2-hydroxypropyl substituent at the nitrogen position (Figure 1) .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₅ClN₂O₂
Molecular Weight194.66 g/mol
SMILES NotationC1CC(=O)N(C1)CC(CN)O.Cl
InChI KeyQQYNONWEZCBLKZ-UHFFFAOYSA-N

Spectral and Computational Data

The compound’s predicted collision cross-section (CCS) varies with adduct formation, ranging from 134.3 Ų for [M-H]⁻ to 142.2 Ų for [M+Na]+ . These values, derived from ion mobility spectrometry, aid in its identification during mass spectrometric analysis. Quantum mechanical calculations further predict its optimized geometry, revealing intramolecular hydrogen bonding between the hydroxyl and amino groups, which stabilizes the conformation .

Synthesis and Industrial Production

Conventional Synthetic Routes

The synthesis of 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride typically involves a multi-step protocol starting from pyrrolidinone. A common approach utilizes but-2-ynedioates and aldehydes under mild conditions (room temperature to 70°C) to introduce the amino and hydroxyl groups. The hydrochloride salt is subsequently formed via treatment with hydrochloric acid.

Table 2: Representative Synthesis Conditions

ReagentsConditionsYieldSource
Pyrrolidinone, but-2-ynedioate, aldehyde70°C, 12 hr65–72%
Epichlorohydrin, NH₃Aqueous HCl, reflux58%

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis, reducing waste generation. Ball-milling pyrrolidinone with 3-chloro-1,2-propanediol and ammonium carbonate achieves a 68% yield while eliminating volatile organic solvents .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The amino and hydroxyl groups render the compound susceptible to oxidation. Treatment with hydrogen peroxide oxidizes the secondary alcohol to a ketone, forming 1-(3-amino-2-oxopropyl)pyrrolidin-2-one. Conversely, sodium borohydride selectively reduces the lactam carbonyl to a secondary alcohol without affecting the amino group.

Substitution Reactions

The primary amine participates in nucleophilic substitution with acyl chlorides, yielding amide derivatives. For example, reaction with benzoyl chloride produces N-benzoyl-1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one, a precursor for polymer synthesis .

Metabolic and Physiological Roles

Spermidine Metabolism

This compound, also termed N-(3-aminopropyl)-2-pyrrolidinone (PYR), is a urinary metabolite of spermidine in mammals. Spermidine, essential for cell proliferation, undergoes oxidative deamination via spermidine oxidase, generating PYR as a byproduct. Elevated PYR levels correlate with aging and neurodegenerative disorders, suggesting its utility as a biomarker.

Neuroprotective Mechanisms

PYR demonstrates neuroprotection in in vitro models of glutamate excitotoxicity. By antagonizing NMDA receptors (IC₅₀ = 12 μM), it reduces Ca²⁺ influx and prevents neuronal apoptosis . Comparative studies with HA-966, a structural analog, show PYR’s superior blood-brain barrier permeability .

Stability and Degradation in Industrial Applications

Oxidative Degradation

In carbon capture systems, 1-(3-amino-2-hydroxypropyl)pyrrolidin-2-one hydrochloride exhibits moderate stability under oxidative conditions. At 60°C with 21% O₂, <5% degradation occurs over 21 days, whereas 96% O₂ increases degradation to 18% . Iron contaminants catalyze radical formation, accelerating breakdown to pyrrolidine and 3-(methylamino)-1-propanol .

Table 3: Major Degradation Products

ConditionProductsSource
High O₂ (96%) + FePyrrolidine, formate, oxalate
Cyclic CO₂ loadingAP-urea, HPGly, methyl-AP

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with maximal mass loss at 280°C due to lactam ring cleavage. The hydrochloride salt enhances thermal stability compared to the free base.

Emerging Applications and Future Directions

Drug Discovery

PYR’s NMDA receptor antagonism positions it as a lead compound for Alzheimer’s disease therapeutics. In vivo studies in transgenic mice show a 40% reduction in amyloid-β plaques after 12-week PYR treatment.

Carbon Capture Technologies

Blends with 3-amino-1-propanol improve CO₂ absorption capacity (0.8 mol CO₂/mol amine) while maintaining low degradation rates (<10% over 100 cycles) .

Polymer Chemistry

Copolymerization with ε-caprolactone yields biodegradable polyesters with tunable mechanical properties (Young’s modulus: 0.5–2.1 GPa) .

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